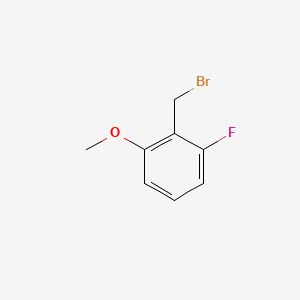

2-Fluoro-6-methoxybenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKFBCBTHHTDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381385 | |

| Record name | 2-Fluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-17-4 | |

| Record name | 2-Fluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-6-methoxybenzyl bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Fluoro-6-methoxybenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols for the synthesis of the precursor 2-fluoro-6-methoxytoluene and its subsequent benzylic bromination to yield the final product. The methodologies presented are based on established chemical literature and provide a foundation for laboratory-scale synthesis.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-fluoro-6-methoxytoluene, via a Balz-Schiemann reaction. The second step is the radical-mediated benzylic bromination of this precursor to afford the target molecule. Two primary methods for the bromination are presented: a classic approach using N-bromosuccinimide (NBS) and a more recent, "greener" alternative employing a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system under photochemical conditions.

Caption: Overall synthetic pathway for this compound.

Synthesis of 2-Fluoro-6-methoxytoluene

The synthesis of the key precursor, 2-fluoro-6-methoxytoluene, is achieved through the Balz-Schiemann reaction, a reliable method for the introduction of fluorine onto an aromatic ring.

Experimental Protocol: Balz-Schiemann Reaction

This protocol is adapted from established procedures for the Balz-Schiemann reaction.

Starting Material: 3-Methoxy-2-methylaniline Reagents: Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄), Diethyl ether, Hexane.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxy-2-methylaniline (1.0 eq) in a suitable solvent such as a mixture of water and a minimal amount of hydrochloric acid to facilitate dissolution.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

To the cold diazonium salt solution, add tetrafluoroboric acid (48% aqueous solution, 1.2 eq) dropwise. A precipitate of the diazonium tetrafluoroborate salt should form.

-

Stir the resulting slurry for 1 hour at 0-5 °C.

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold diethyl ether and then cold hexane.

-

Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

For the decomposition step, gently heat the dry diazonium salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases. The thermal decomposition can also be carried out in a high-boiling inert solvent.

-

The crude 2-fluoro-6-methoxytoluene is then purified by steam distillation or column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-75% |

| Purity (GC-MS) | >98% |

Benzylic Bromination of 2-Fluoro-6-methoxytoluene

Two effective methods for the benzylic bromination of 2-fluoro-6-methoxytoluene are detailed below.

Method A: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

This is a classic and widely used method for selective benzylic bromination.

Caption: Workflow for the Wohl-Ziegler benzylic bromination.

Experimental Protocol:

Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile.

-

To a solution of 2-fluoro-6-methoxytoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) while irradiating with a UV lamp or a standard incandescent light bulb for 4-8 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Photochemical Bromination with H₂O₂-HBr

This method offers a greener alternative to the use of halogenated solvents and NBS.[1]

Caption: Workflow for the photochemical benzylic bromination.

Experimental Protocol:

Reagents: 48% Hydrobromic acid (HBr), 30% Hydrogen peroxide (H₂O₂), Dichloromethane (CH₂Cl₂).

-

In a reaction vessel equipped with a magnetic stirrer and a light source (e.g., a tungsten lamp), combine 2-fluoro-6-methoxytoluene (1.0 eq) and dichloromethane.

-

Add 48% aqueous hydrobromic acid (2.0 eq).

-

Cool the biphasic mixture to 0-5 °C in an ice bath.

-

While vigorously stirring and irradiating with light, add 30% hydrogen peroxide (1.5 eq) dropwise over a period of 1-2 hours.

-

Continue stirring and irradiation for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

Quantitative Data Comparison for Bromination Methods:

| Parameter | Method A (NBS/AIBN) | Method B (H₂O₂-HBr/hv) |

| Yield | 75-90% | 80-95% |

| Purity (Post-Purification) | >98% | >98% |

| Reaction Time | 4-8 hours | 3-6 hours |

| Key Advantages | Well-established, reliable | Greener reagents, mild conditions |

| Key Disadvantages | Use of CCl₄, disposal of succinimide | Requires photochemical setup |

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons, benzylic protons (-CH₂Br), and methoxy protons (-OCH₃) with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, and the methoxy carbon. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of C₈H₈BrFO. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-O, C-F, and C-Br bonds. |

Safety Considerations

-

Diazonium salts are potentially explosive and should be handled with extreme caution, especially when dry.

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent; suitable alternatives should be considered where possible.

-

Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment.

-

Hydrogen peroxide (30%) is a strong oxidizer.

-

Photochemical reactions should be conducted in appropriate glassware that is shielded from excessive light exposure to prevent unwanted side reactions or hazards.

This guide provides a detailed framework for the synthesis of this compound. Researchers are advised to consult the primary literature and adapt these protocols to their specific laboratory conditions and safety standards.

References

An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling protocols for 2-Fluoro-6-methoxybenzyl bromide. The information is intended to support laboratory research and drug development activities by providing key data and procedural insights for the safe and effective use of this compound.

Core Chemical Properties

This compound is a substituted aromatic compound with the CAS number 500912-17-4.[1][2] It is utilized as a laboratory chemical and building block in organic synthesis.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H8BrFO | [2][3] |

| Molecular Weight | 219.05 g/mol | [2] |

| Appearance | Clear pale yellow to yellow to orange to pale brown liquid | [1][3] |

| Odor | Pungent | [1] |

| Melting Point | 18 - 21 °C / 64.4 - 69.8 °F | [1][2] |

| Refractive Index | 1.5555-1.5595 @ 20°C | [3] |

| CAS Number | 500912-17-4 | [1][2] |

| IUPAC Name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene | [2][3] |

| Synonyms | 2-bromomethyl-1-fluoro-3-methoxybenzene, 2-bromomethyl-3-fluoroanisole | [2] |

Reactivity and Stability

Stability: this compound is sensitive to moisture and should be stored under an inert atmosphere.[1][4]

Conditions to Avoid: Exposure to moist air or water, high temperatures, open flames, and other sources of ignition should be avoided.[4]

Incompatible Materials: This compound is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[4]

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride.[1][4]

Hazardous Reactions: No hazardous polymerization or other hazardous reactions have been reported under normal processing conditions.[1]

Experimental Protocols

General Synthesis via Bromination of the Corresponding Alcohol:

This procedure is a representative method and may require optimization for this compound.

-

Dissolution: Dissolve 2-fluoro-6-methoxybenzyl alcohol (1.0 equivalent) in a suitable dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Add a brominating agent, such as phosphorus tribromide (PBr3, approximately 0.33 to 1.0 equivalents), dropwise to the stirred solution. The addition should be slow to control the reaction temperature.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour), and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution while cooling the flask.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.[6]

-

Washing: Combine the organic layers and wash sequentially with water and brine.[6]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6]

-

Purification: Purify the crude this compound using silica gel column chromatography, eluting with a non-polar solvent system such as a mixture of ethyl acetate and hexane.[6]

Visualizations

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,6-DIFLUORO-4-METHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 2-Fluoro-6-methoxybenzyl bromide (CAS No. 500912-17-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoro-6-methoxybenzyl bromide, a key intermediate in synthetic organic chemistry and drug discovery. It details the compound's physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in the development of novel therapeutics.

Compound Identification and Properties

This compound is a substituted aromatic halide. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the bromomethyl group, makes it a valuable reagent for introducing this specific moiety into larger molecules. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 500912-17-4 | [3][4][5][6][7] |

| Molecular Formula | C₈H₈BrFO | [3][5][6] |

| Molecular Weight | 219.05 g/mol | [6] |

| IUPAC Name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene | [3][5][6] |

| Synonyms | 2-Bromomethyl-3-fluoroanisole, 2-Fluoro-6-methoxy-benzyl bromide | [6] |

| Appearance | Clear, pale yellow to pale brown liquid | [3][8] |

| Melting Point | 18 - 21 °C | [6][8] |

| Refractive Index | 1.5555 - 1.5595 (@ 20°C) | [3][6] |

| Purity | ≥97.5% (GC) | [3] |

| Sensitivity | Moisture sensitive | [6] |

| UN Number | UN3265 (Corrosive liquid, acidic, organic, n.o.s.) | [6][8] |

Synthesis and Experimental Protocol

Proposed Synthesis: Radical Bromination

The synthesis involves the reaction of 2-Fluoro-6-methoxytoluene with a brominating agent, such as N-Bromosuccinimide (NBS), initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Fluoro-6-methoxytoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or a 250W lamp

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-Fluoro-6-methoxytoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous carbon tetrachloride.

-

Initiation: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. For photo-initiation, position a 250W lamp close to the flask and reflux the mixture.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material. The solid succinimide byproduct will be observed floating on top of the solvent.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by water, and finally brine.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to yield this compound as a pale yellow liquid.

-

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of complex organic molecules with potential therapeutic activity.[7] Its utility stems from its ability to act as an electrophile in substitution reactions, allowing for the covalent attachment of the 2-fluoro-6-methoxybenzyl moiety to nucleophilic scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. H26136.MD [thermofisher.com]

- 4. 500912-17-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. 500912-17-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. fishersci.com [fishersci.com]

- 9. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Fluoro-6-methoxybenzyl bromide. The information is tailored for professionals in chemical research and drug development who may utilize this compound as a key intermediate or building block in complex organic synthesis.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a fluorine atom, a methoxy group, and a bromomethyl group. Its unique substitution pattern, with activating (-OCH₃) and deactivating (-F) groups ortho to the reactive benzyl bromide moiety, makes it a subject of interest for investigating electronic and steric effects in substitution reactions.

Quantitative Data Summary

The key chemical identifiers and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene | [1][2][3] |

| Synonyms | 2-(Bromomethyl)-3-fluoroanisole, 2-(bromomethyl)-1-fluoro-3-methoxybenzene | [3][4] |

| CAS Number | 500912-17-4 | [1][2][4] |

| Molecular Formula | C₈H₈BrFO | [1][2][3] |

| Molecular Weight | 219.05 g/mol | [3][4] |

| Physical State | Liquid | [1][5] |

| Appearance | Clear pale yellow to orange or pale brown liquid | [1][5] |

| Melting Point | 18 - 21 °C (64.4 - 69.8 °F) | [3][4][5] |

| Refractive Index | 1.5555 - 1.5595 (@ 20°C) | [1] |

| InChI Key | PVKFBCBTHHTDEX-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COC1=C(CBr)C(F)=CC=C1 | [1] |

Synthesis and Structural Characterization

The synthesis of this compound typically involves the bromination of the corresponding benzyl alcohol. This method is analogous to the preparation of similar substituted benzyl bromides, such as 2,6-dimethoxybenzyl bromide.[6] Rigorous characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the final product.

Representative Synthesis Protocol

The following is a detailed methodology for the synthesis of this compound from 2-fluoro-6-methoxybenzyl alcohol, adapted from a common procedure for analogous compounds.[6]

Materials:

-

2-Fluoro-6-methoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Methanol (MeOH)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A solution of 2-fluoro-6-methoxybenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Phosphorus tribromide (PBr₃, approximately 0.33 to 0.40 equivalents) is added dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol to consume any excess PBr₃, followed by the addition of deionized water.

-

Workup and Extraction: The organic layer is separated. The aqueous layer is extracted two more times with diethyl ether. The organic layers are combined.

-

Washing: The combined organic phase is washed sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine to remove acidic impurities and salts.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude this compound can be purified by flash column chromatography on silica gel.

Caption: Synthetic and analytical workflow for this compound.

General Protocols for Spectroscopic Characterization

To unambiguously determine the molecular structure and assess the purity of the synthesized compound, a combination of spectroscopic methods is required.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Spectra are recorded on a spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals: The spectrum is expected to show a singlet for the two benzylic protons (-CH₂Br), a singlet for the three methoxy protons (-OCH₃), and a set of multiplets in the aromatic region corresponding to the three protons on the benzene ring.

-

Expected ¹³C NMR Signals: The spectrum should display eight distinct carbon signals: one for the benzylic carbon, one for the methoxy carbon, and six for the aromatic carbons (two of which are quaternary).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7][8] Alternatively, a solid sample can be prepared as a KBr pellet.[7] The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands: Key vibrational bands would include C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), C-O stretching (~1250 cm⁻¹), a C-F stretching band, and a C-Br stretching band in the fingerprint region (<700 cm⁻¹).[9]

High-Resolution Mass Spectrometry (HRMS):

-

Protocol: A dilute solution of the sample is analyzed using an HRMS instrument, often with an electrospray ionization (ESI) source.

-

Expected Result: HRMS provides an exact mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₈H₈BrFO). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would also be expected.

Reactivity, Handling, and Safety

The reactivity of this compound is dominated by the lability of the bromine atom at the benzylic position and the electronic influences of the substituents on the aromatic ring.

Chemical Reactivity Profile

-

Nucleophilic Substitution: The C-Br bond at the benzylic position is highly polarized and susceptible to cleavage, making the compound an excellent substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2). It will readily react with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to displace the bromide.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution. The methoxy group is a strong activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. The positions open for substitution will be determined by the interplay of these electronic and steric factors.

Caption: Logical relationships in the reactivity of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[5] All operations should be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

| Safety Aspect | Details | Reference(s) |

| Primary Hazards | Causes severe skin burns and eye damage. Irritating to the respiratory system. | [5] |

| GHS Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1) | [5] |

| Sensitivity | Moisture sensitive. | [3][10] |

| Incompatible Materials | Strong oxidizing agents, bases, alcohols, amines, metals. | [10] |

| Storage Conditions | Store locked up under an inert atmosphere. Keep container tightly closed in a dry, cool, and well-ventilated place. | [5] |

| First Aid (Eyes/Skin) | Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention. | [5] |

References

- 1. 2-Fluor-6-Methoxybenzylbromid, 98 %, Thermo Scientific Chemicals 250 mg | Buy Online [thermofisher.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 500912-17-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. 2,6-Dimethoxybenzyl Bromide | MDPI [mdpi.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. fishersci.com [fishersci.com]

Spectroscopic and Spectrometric Analysis of 2-Fluoro-6-methoxybenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Fluoro-6-methoxybenzyl bromide. Due to the limited availability of published, peer-reviewed spectra for this specific molecule, this document outlines the predicted spectral characteristics based on established principles of spectroscopy and data from analogous compounds. It also includes comprehensive experimental protocols for acquiring such data, aimed at researchers in organic synthesis and drug development.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and typical fragmentation patterns of benzyl halides.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₂Br | ~4.5 - 4.8 | Singlet (s) | - |

| Ar-H (H3) | ~6.8 - 7.0 | Doublet of doublets (dd) or Triplet (t) | J(H-H) ≈ 8.0, J(H-F) ≈ 8-10 |

| Ar-H (H4) | ~7.2 - 7.4 | Triplet of doublets (td) or multiplet (m) | J(H-H) ≈ 8.0, J(H-F) ≈ 5-7 |

| Ar-H (H5) | ~6.7 - 6.9 | Doublet of doublets (dd) or Triplet (t) | J(H-H) ≈ 8.0, J(H-F) ≈ 1-2 |

| OCH₃ | ~3.8 - 4.0 | Singlet (s) | - |

Aryl proton assignments (H3, H4, H5) are based on standard aromatic ring numbering starting from the carbon bearing the fluoro group as C2.

Rationale for Predictions:

-

CH₂Br: Benzylic protons adjacent to a bromine atom typically resonate in the 4.5-5.0 ppm region.[1]

-

Aromatic Protons: The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The fluorine atom will cause deshielding, while the methoxy group will cause shielding. The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling. Aromatic protons generally appear in the 6.5-8.0 ppm range.[2][3]

-

OCH₃: The methoxy group protons are expected to appear as a singlet in the typical range of 3.8-4.0 ppm.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₂ Br | ~30 - 35 |

| C -OCH₃ (C6) | ~155 - 160 (doublet, ¹J(C-F)) |

| C -F (C2) | ~158 - 163 (doublet, ¹J(C-F)) |

| C -CH₂Br (C1) | ~120 - 125 (doublet, ²J(C-F)) |

| C -H (C4) | ~130 - 135 (doublet, ³J(C-F)) |

| C -H (C3) | ~110 - 115 (doublet, ²J(C-F)) |

| C -H (C5) | ~105 - 110 (doublet, ⁴J(C-F)) |

| OCH₃ | ~55 - 60 |

Rationale for Predictions:

-

Aromatic Carbons: Aromatic carbons typically resonate between 120-150 ppm.[2] The carbons directly attached to the electronegative fluorine and oxygen atoms will be significantly deshielded and appear at lower field. Carbon-fluorine coupling will result in doublets for the carbons in proximity to the fluorine atom.

-

CH₂Br: The benzylic carbon is expected in the range of 30-40 ppm.

-

OCH₃: The methoxy carbon typically appears around 55-60 ppm.[4]

Table 3: Predicted Mass Spectrometry Data (Electron Impact)

| m/z | Proposed Fragment |

| 218/220 | [M]⁺ (Molecular ion with Br⁷⁹/Br⁸¹) |

| 139 | [M - Br]⁺ (Loss of bromine radical) |

| 109 | [M - Br - CH₂O]⁺ (Loss of bromine and formaldehyde) |

| 91 | [C₇H₇]⁺ (Tropylium ion, if rearrangement occurs) |

Rationale for Predictions:

-

Molecular Ion: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

-

Fragmentation: The most common fragmentation pathway for benzyl halides is the cleavage of the carbon-halogen bond to form a stable benzyl cation.[5][6] Further fragmentation can occur from this cation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[7] b. Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, to the vial.[7] CDCl₃ is a common choice for many organic compounds.[8] c. Gently swirl the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. The NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure good signal dispersion. b. The instrument should be locked onto the deuterium signal of the solvent. c. The sample should be shimmed to optimize the magnetic field homogeneity. d. For ¹H NMR, a standard pulse sequence is typically used. A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio. e. For ¹³C NMR, a proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C. f. The spectral data should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Mass Spectrometry (MS)

This protocol describes a general method for obtaining the mass spectrum of this compound.

1. Sample Preparation: a. Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

2. Instrumentation and Analysis: a. A mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source can be used. EI is a common technique for relatively small, volatile organic molecules and provides valuable fragmentation information.[9] b. For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS). c. The instrument parameters should be optimized for the compound, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned. d. For ESI, the sample solution is infused directly into the source. This is a softer ionization technique that may yield a more prominent molecular ion peak. e. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

References

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

Safe Handling of 2-Fluoro-6-methoxybenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling procedures for 2-Fluoro-6-methoxybenzyl bromide (CAS No. 500912-17-4). The information is compiled from safety data sheets and chemical supplier information to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

| Property | Value | Reference |

| Molecular Formula | C8H8BrFO | [1][2] |

| Molecular Weight | 219.05 g/mol | [2] |

| Appearance | Clear pale yellow to yellow to orange to pale brown liquid | [1] |

| Melting Point | 18°C to 21°C | [2] |

| Refractive Index | 1.5555-1.5595 @ 20°C | [1] |

| Purity | ≥97.5% to 98% | [1][2] |

| IUPAC Name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene | [1] |

| Synonyms | 2-bromomethyl-1-fluoro-3-methoxybenzene, 2-bromomethyl-3-fluoroanisole | [2] |

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized in Table 2.

| Hazard | Description | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3] | Category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P363 |

| Serious Eye Damage/Irritation | Causes serious eye damage.[3] | Category 1 | P280, P305+P351+P338, P310 |

| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[3] | Category 3 (Respiratory system) | P261, P271, P304+P340, P312 |

General Safety Precautions:

-

Do not breathe mist, vapors, or spray.[3]

-

Wash face, hands, and any exposed skin thoroughly after handling.[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Use only outdoors or in a well-ventilated area.[3]

Experimental Protocols for Safe Handling

Adherence to strict protocols is crucial when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.[3]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is mandatory.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Handling and Storage

-

Handling:

-

Use only under a chemical fume hood.[3]

-

Avoid all personal contact, including inhalation.[4]

-

To avoid violent reactions, ALWAYS add material to water and NEVER water to material.[4]

-

Avoid contact with incompatible materials such as strong oxidizing agents.

-

Do not eat, drink, or smoke when using this product.[5]

-

-

Storage:

Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Minor Spills:

-

Major Spills:

-

Follow all steps for a minor spill.

-

Prevent the spill from entering drains.

-

It may be necessary to dike the area to contain the spill.

-

First-Aid Measures

Immediate medical attention is required in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing and gloves before reuse.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound, 98% 250 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzyl bromide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-methoxybenzyl bromide is a halogenated aromatic compound with potential applications as a versatile building block in medicinal chemistry. The unique substitution pattern of a fluorine atom and a methoxy group on the benzene ring can impart favorable physicochemical and pharmacokinetic properties to target molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, drawing upon data from analogous structures to inform its prospective use in drug discovery. While specific examples of its direct application in the synthesis of bioactive compounds are limited in the current literature, this document aims to provide a foundational understanding for researchers interested in exploring its utility.

Chemical and Physical Properties

This compound is a substituted toluene derivative. The presence of the electronegative fluorine atom and the electron-donating methoxy group can influence its reactivity and the properties of molecules into which it is incorporated. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene |

| CAS Number | 500912-17-4 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Clear pale yellow to orange liquid |

| Melting Point | 18-21 °C |

| Refractive Index | 1.5555-1.5595 @ 20 °C |

| Purity (Assay by GC) | ≥97.5% |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the bromination of benzylic positions, particularly from procedures for structurally similar compounds such as 2,6-difluorobenzyl bromide. The proposed synthesis involves the radical bromination of 2-fluoro-6-methoxytoluene.

Proposed Experimental Protocol: Radical Bromination of 2-Fluoro-6-methoxytoluene

Materials:

-

2-Fluoro-6-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 2-fluoro-6-methoxytoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or BPO).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium sulfite solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 2-fluoro-6-methoxybenzyl moiety can be considered a valuable pharmacophore for the design of novel therapeutic agents. While direct evidence of the use of this compound in drug synthesis is not prominent in the literature, we can hypothesize its utility in the development of inhibitors for various biological targets based on the activity of structurally related compounds.

Hypothetical Application in the Synthesis of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Several PI3K inhibitors feature substituted benzyl groups. This compound could be employed as an alkylating agent to introduce the 2-fluoro-6-methoxybenzyl group onto a core scaffold of a PI3K inhibitor.

Hypothetical Experimental Protocol: Synthesis of a PI3K Inhibitor Analog

Materials:

-

A suitable PI3K inhibitor core with a nucleophilic site (e.g., an amine or a phenol)

-

This compound

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

Dissolve the PI3K inhibitor core in the chosen solvent.

-

Add the base to the solution.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the product by column chromatography.

The following diagram illustrates the hypothetical PI3K signaling pathway and the potential point of intervention by an inhibitor synthesized using this compound.

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Conclusion

This compound represents a potentially valuable, yet under-explored, reagent for medicinal chemistry and drug discovery. Its synthesis can likely be achieved through standard radical bromination procedures. The presence of both fluoro and methoxy substituents suggests that it could be used to synthesize novel bioactive molecules with improved pharmacological profiles. While direct applications are not yet widely reported, its utility can be inferred from the importance of fluorinated and methoxy-substituted benzyl groups in known enzyme inhibitors and other therapeutic agents. Further research is warranted to fully elucidate the synthetic utility and potential of this compound in the development of new medicines.

Navigating the Synthesis and Supply of 2-Fluoro-6-methoxybenzyl Bromide: A Technical Guide for Researchers

For Immediate Release

A critical building block in the synthesis of complex pharmaceutical agents, 2-Fluoro-6-methoxybenzyl bromide is a key reagent for researchers and scientists in the field of drug development. This in-depth technical guide provides a comprehensive overview of its commercial suppliers, syntheses, and potential applications, offering a vital resource for professionals navigating the landscape of medicinal chemistry.

Commercial Availability

This compound (CAS No. 500912-17-4) is readily available from a range of commercial chemical suppliers. These vendors offer the compound in various quantities, catering to the needs of both small-scale academic research and larger industrial drug development programs. A summary of prominent suppliers is provided in Table 1. Researchers are advised to consult individual supplier websites for the most current information on purity, available quantities, and pricing.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Thermo Scientific Chemicals (Alfa Aesar) | --INVALID-LINK-- | Offers the compound under its portfolio.[1] |

| SynQuest Laboratories, Inc. | --INVALID-LINK-- | Lists the compound with product number 2707-B-03.[2] |

| Apollo Scientific | --INVALID-LINK-- | Provides the compound under catalogue number PC0899. |

| Changzhou Ansciep Chemical Co., Ltd. | --INVALID-LINK-- | A China-based manufacturer and distributor.[3] |

| Fisher Scientific | --INVALID-LINK-- | Distributes the compound from various manufacturers.[4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. Key properties are summarized in Table 2. The compound is noted to be moisture-sensitive, necessitating storage under inert and dry conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 500912-17-4 | [1][2] |

| Molecular Formula | C₈H₈BrFO | [1][2] |

| Molecular Weight | 219.05 g/mol | |

| IUPAC Name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene | [1] |

| Synonyms | 2-(Bromomethyl)-3-fluoroanisole, 2-Fluoro-6-methoxy-benzyl bromide | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 18-21 °C | |

| Refractive Index | ~1.557 | |

| Sensitivity | Moisture sensitive |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through two primary routes, both of which are standard transformations in organic chemistry.

Route 1: Free-Radical Bromination of 2-Fluoro-6-methoxytoluene

This common method involves the benzylic bromination of the corresponding toluene derivative.

Experimental Protocol:

A solution of 2-Fluoro-6-methoxytoluene in a suitable non-polar solvent, such as carbon tetrachloride or acetonitrile, is treated with N-bromosuccinimide (NBS). The reaction is initiated by the addition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by exposure to UV light. The reaction mixture is typically heated to reflux to facilitate the reaction. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure this compound.

Route 2: Conversion of 2-Fluoro-6-methoxybenzyl Alcohol

Alternatively, the target compound can be synthesized from the corresponding benzyl alcohol.

Experimental Protocol:

2-Fluoro-6-methoxybenzyl alcohol is dissolved in an appropriate solvent, such as diethyl ether or dichloromethane. The solution is then treated with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a concentrated aqueous solution of hydrobromic acid (HBr). The reaction is typically carried out at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature. After the reaction is complete, the mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to afford the crude product, which is subsequently purified.

Reactivity and Applications in Drug Discovery

This compound is a versatile electrophile, readily undergoing nucleophilic substitution reactions at the benzylic carbon. This reactivity makes it a valuable synthon for introducing the 2-fluoro-6-methoxybenzyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reaction with various nucleophiles, such as amines, phenols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions typically proceed via an Sₙ2 mechanism.

This reactivity is fundamental to its application in the synthesis of biologically active molecules. The 2-fluoro-6-methoxybenzyl group can be incorporated into scaffolds targeting a variety of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases, which are implicated in a multitude of diseases. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties.

While specific examples of blockbuster drugs containing the 2-fluoro-6-methoxybenzyl moiety are not prominently documented in publicly available literature, its structural motifs are of significant interest in contemporary medicinal chemistry for the development of novel therapeutics. The strategic placement of fluorine and methoxy groups on the benzyl ring allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

This compound is a commercially accessible and synthetically versatile reagent that holds considerable potential for the development of new pharmaceutical agents. Its straightforward synthesis and predictable reactivity make it an attractive building block for medicinal chemists. A comprehensive understanding of its properties and synthetic utility, as outlined in this guide, is crucial for its effective application in the pursuit of novel therapeutics. Researchers are encouraged to consult the cited literature and supplier documentation for further detailed information.

References

In-Depth Technical Guide to the Physical Properties of 2-Fluoro-6-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-6-methoxybenzyl bromide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate. This document summarizes key physical data, outlines experimental protocols for their determination, and illustrates relevant chemical workflows.

Core Physical and Chemical Data

This compound, with the IUPAC name 2-(bromomethyl)-1-fluoro-3-methoxybenzene, is a substituted aromatic halide.[1] Its chemical structure combines a benzyl bromide moiety with fluoro and methoxy substitutions on the benzene ring, making it a reactive building block in organic synthesis.

Summary of Physical Properties

A compilation of the available quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [2] |

| CAS Number | 500912-17-4 | [1][3] |

| Appearance | Clear pale yellow to yellow to orange to pale brown liquid | [1] |

| Physical Form | Liquid | [1][3] |

| Melting Point | 18 - 21 °C / 64.4 - 69.8 °F | [2][3] |

| Boiling Point | Not available | [3] |

| Density | Not available | |

| Refractive Index | 1.5555-1.5595 @ 20°C | [1] |

| Solubility in Water | Immiscible | [3] |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.

Methodology:

-

A small quantity of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block.

-

As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

The temperature is carefully monitored. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, or more accurately, the temperature at which the liquid re-enters the capillary tube upon cooling.

Determination of Density

The density of a liquid is its mass per unit volume. It can be accurately determined using a pycnometer or a specific gravity bottle.

Methodology:

-

The mass of a clean, dry pycnometer is accurately measured (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and its mass is measured again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured (m₃).

-

The volume of the pycnometer (V) is calculated using the mass of the reference liquid and its known density.

-

The density of the sample liquid (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid in a liquid, this is often referred to as miscibility.

Methodology:

-

A known volume of the solvent (e.g., 1 mL) is placed in a test tube.

-

The liquid solute (this compound) is added dropwise to the solvent.

-

After each addition, the mixture is agitated thoroughly.

-

The mixture is observed for homogeneity. If the mixture remains a single phase, the solute is soluble. If two distinct layers form, the solute is immiscible.

-

This can be performed with a range of common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene, dichloromethane) to determine a qualitative solubility profile.

Chemical Reactivity and Applications

This compound is a reactive organic compound primarily used as an alkylating agent in organic synthesis. The presence of the benzylic bromide makes the methylene carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its utility in the synthesis of more complex molecules.

The general reaction involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This is a fundamental transformation in the construction of pharmaceutical intermediates and other fine chemicals.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the interaction of this compound with any specific biological signaling pathways. Its high reactivity as a benzyl bromide suggests that it is more likely to be used as a synthetic intermediate for the creation of potentially bioactive molecules rather than being a bioactive molecule itself. Researchers should handle this compound with appropriate safety precautions due to its potential to alkylate biological macromolecules non-specifically.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 2-Fluoro-6-methoxybenzyl Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Fluoro-6-methoxybenzyl bromide as a key reagent in organic synthesis, particularly in the alkylation of nitrogen-containing heterocyclic compounds. This reagent is a valuable building block in the construction of complex molecules targeted for pharmaceutical and medicinal chemistry research.

Introduction

This compound is a substituted benzyl halide that serves as a versatile alkylating agent. The presence of the fluorine and methoxy substituents on the aromatic ring can influence the reactivity of the benzylic bromide and impart unique electronic and lipophilic properties to the target molecules. These properties are often desirable in the design of bioactive compounds. Its primary application lies in the formation of carbon-nitrogen bonds through nucleophilic substitution reactions.

Key Application: N-Alkylation of Heterocycles

A significant application of this compound is the N-alkylation of heterocyclic compounds containing an N-H bond. This reaction is fundamental in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The general transformation involves the deprotonation of the nitrogen atom by a base, followed by nucleophilic attack on the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.

A representative application is in the synthesis of nitrogen-containing fused ring derivatives, which are investigated for their potential as gonadotropin-releasing hormone (GnRH) antagonists.[1] Such compounds are of interest for the treatment of sex hormone-dependent diseases.[1]

Reaction Scheme:

Caption: General N-alkylation reaction using this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions for a representative N-alkylation reaction using this compound.

| Parameter | Value | Reference |

| Substrate | Nitrogen-containing fused ring derivative | [1] |

| Reagent | This compound | [1] |

| Base | Potassium carbonate (K₂CO₃) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 3 days | [1] |

Experimental Protocols

Protocol 1: N-Alkylation of a Nitrogen-Containing Fused Ring Derivative

This protocol is based on a procedure described in the patent literature for the synthesis of a potential GnRH antagonist.[1]

Materials:

-

Nitrogen-containing fused ring derivative (substrate)

-

This compound (0.66 g)

-

Potassium carbonate (0.54 g)

-

N,N-Dimethylformamide (DMF) (3 mL)

-

Water

-

Diethyl ether

-

n-Hexane

Procedure:

-

To a solution of the nitrogen-containing fused ring derivative and this compound (0.66 g) in N,N-dimethylformamide (3 mL), add potassium carbonate (0.54 g).

-

Stir the reaction mixture at room temperature for 3 days.

-

Pour the reaction mixture into water.

-

Stir the resulting mixture at room temperature for 30 minutes to induce precipitation.

-

Collect the precipitated crystals by filtration.

-

Wash the collected crystals with water.

-

Further wash the crystals with a mixed solvent of diethyl ether/n-hexane (1:1).

-

Dry the purified product.

Experimental Workflow:

Caption: Step-by-step workflow for the N-alkylation experiment.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.[2] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Conclusion

This compound is a valuable reagent for the N-alkylation of heterocyclic compounds, a key transformation in the synthesis of complex molecules for drug discovery and development. The provided protocol offers a practical guide for its application. Researchers should consider the electronic and steric nature of their specific substrate to optimize reaction conditions.

References

Application Notes and Protocols for Alkylation with 2-Fluoro-6-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-6-methoxybenzyl bromide as an alkylating agent in organic synthesis. This reagent is a valuable building block in medicinal chemistry and drug development due to the unique electronic properties conferred by the fluoro and methoxy substituents on the aromatic ring.

Introduction

This compound is a benzylic halide, a class of organic compounds known for their high reactivity in nucleophilic substitution reactions. The carbon atom attached to the bromine is activated by the adjacent benzene ring, making it an excellent electrophile for SN2 reactions. This allows for the efficient formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in a vast array of pharmaceutical compounds. The protocols outlined below detail methods for N-alkylation of amines, O-alkylation of phenols, and S-alkylation of thiols.

Application Notes

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding N-benzylated amines. This reaction typically proceeds via an SN2 mechanism. A common challenge is over-alkylation, where the initially formed secondary amine reacts further to produce a tertiary amine, or a tertiary amine is converted into a quaternary ammonium salt.[1] To favor mono-alkylation of primary amines, it is often advantageous to use an excess of the amine relative to the benzyl bromide.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The O-alkylation of phenols with this compound is a classic Williamson ether synthesis, yielding aryl benzyl ethers.[3][4][5][6] The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, generating a more nucleophilic phenoxide anion.[3][7] Common bases include potassium carbonate, cesium carbonate, sodium hydroxide, or sodium hydride.[4][8] The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often providing excellent results.[4]

S-Alkylation of Thiols

Thiols are highly nucleophilic and react readily with this compound to form thioethers (sulfides).[9] The reaction is generally fast and efficient. Similar to phenol alkylation, a base is used to deprotonate the thiol to the more potent thiolate nucleophile. Mild bases such as potassium carbonate or triethylamine are often sufficient.[10] These reactions can be performed in a variety of solvents, including water, or even under solvent-free conditions.[9][10]

Data Presentation

The following tables summarize representative reaction conditions for alkylation reactions using benzyl bromides analogous to this compound. These conditions serve as a starting point for optimization.

Table 1: Representative Conditions for N-Alkylation of Amines

| Entry | Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | NaHCO₃ (2.2) | Water | 80 | 1 | 95 |

| 2 | Benzylamine | Triethylamine (1.1) | DMF | 25 | 9 | 76 |

| 3 | o-Toluidine | NaHCO₃ (2.2) | Water | 80 | 1 | 96 |

| 4 | Piperidine | K₂CO₃ (1.5) | Acetonitrile | Reflux | 6 | 92 |

Data are representative and derived from literature for similar benzyl bromides.[2][11]

Table 2: Representative Conditions for O-Alkylation of Phenols

| Entry | Phenol | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ (1.5) | DMF | 80 | 4 | 95 |

| 2 | p-Cresol | NaOH (1.2) | Ethanol | Reflux | 3 | 90 |

| 3 | Catechol | Cs₂CO₃ (2.2) | Acetonitrile | 30 | 12 | 92 |

| 4 | 4-Nitrophenol | K₂CO₃ (1.5) | Acetone | Reflux | 5 | 98 |

Data are representative and derived from literature for similar benzyl bromides.[8][12]

Table 3: Representative Conditions for S-Alkylation of Thiols

| Entry | Thiol | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | Et₃N (1.1) | Water | RT | 1 | 95 |

| 2 | 1-Dodecanethiol | K₂CO₃ (1.2) | DMF | RT | 2 | 94 |

| 3 | Benzyl mercaptan | K₂CO₃ (1.2) | Water | RT | 0.5 | 98 |

| 4 | Thiophenol | None | Neat | 100 | 0.5 | 96 |

Data are representative and derived from literature for similar benzyl bromides.[9][10]

Experimental Protocols

Safety Precaution: this compound is a lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: N-Alkylation of a Primary Amine (e.g., Aniline)

Materials and Reagents:

-

This compound (1.0 equiv.)

-

Aniline (1.1 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.1 equiv.) and anhydrous acetonitrile (approx. 0.1 M concentration relative to the benzyl bromide).

-

Add anhydrous potassium carbonate (1.5 equiv.) to the solution.

-

Slowly add a solution of this compound (1.0 equiv.) in acetonitrile to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-Fluoro-6-methoxybenzyl)aniline.

Protocol 2: O-Alkylation of a Phenol (e.g., p-Cresol)

Materials and Reagents:

-

This compound (1.0 equiv.)

-

p-Cresol (1.05 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M aqueous sodium hydroxide (NaOH) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, add p-cresol (1.05 equiv.) and anhydrous potassium carbonate (1.5 equiv.).

-

Add anhydrous DMF (approx. 0.2 M concentration) and stir the suspension for 15 minutes at room temperature.

-

Add this compound (1.0 equiv.) to the mixture.

-

Heat the reaction to 60-80°C and stir until TLC analysis indicates complete consumption of the starting material (typically 3-6 hours).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with 1 M aqueous NaOH (2x) to remove unreacted phenol, then with water (1x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target ether.

Protocol 3: S-Alkylation of a Thiol (e.g., Thiophenol)

Materials and Reagents:

-

This compound (1.0 equiv.)

-

Thiophenol (1.1 equiv.)

-

Triethylamine (Et₃N) (1.1 equiv.)

-

Dichloromethane (CH₂Cl₂)

-

1 M aqueous hydrochloric acid (HCl) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask with a magnetic stirrer, dissolve thiophenol (1.1 equiv.) in dichloromethane (approx. 0.2 M concentration).

-

Add triethylamine (1.1 equiv.) to the solution and stir for 10 minutes at room temperature.

-

Add this compound (1.0 equiv.) dropwise to the stirring solution. An exotherm may be observed.

-

Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-3 hours. Monitor progress by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (1x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude thioether can be purified by flash column chromatography or recrystallization, if necessary.

Visualizations

Caption: General experimental workflow for alkylation reactions.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. sid.ir [sid.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Fluoro-6-methoxybenzyl Bromide as a Protecting Agent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction